

A Comparative Guide to In Silico ADME Prediction for Novel Thiophene Derivatives

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Compound of Interest

Compound Name: 4-Aminothiophene-2-carboxylic acid

Cat. No.: B042505

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Tools in Predicting the ADME Properties of Novel Thiophene-Based Compounds.

The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery pipeline, significantly reducing the likelihood of late-stage failures. In silico computational models offer a rapid and cost-effective approach to predict these properties for novel chemical entities. This guide provides a comparative analysis of two distinct sets of novel thiophene derivatives, with their ADME properties predicted using two different computational platforms: Molecular Operating Environment (MOE) and the SwissADME web tool. The presented data, extracted from recent peer-reviewed studies, offers insights into the predictive capabilities of these tools for this important class of heterocyclic compounds.

Comparative Analysis of Predicted ADME Properties

The following tables summarize the in silico ADME properties of two series of novel thiophene derivatives, as predicted by MOE and SwissADME.

Study 1: Thiophene Derivatives Predicted using Molecular Operating Environment (MOE)

The ADME properties of three novel 3-aminothiophene derivatives were predicted using the Molecular Operating Environment (MOE) software. These compounds were investigated for

their potential anticancer activities.

Compound ID	Structure	Molecular Weight (g/mol)	logP	TPSA (Å ²)	H-bond Donors	H-bond Acceptors
5	5-acetyl-4-amino-N-(4-(dimethylamino)phenyl)-3-methylthiophene-2-carboxamide	347.45	3.12	98.27	2	5
6	3-amino-N-(4-(dimethylamino)phenyl)-5-benzoyl-4-phenylthiophene-2-carboxamide	455.58	5.34	98.27	2	5
7	Ethyl 3-amino-5-benzoyl-2-(4-(dimethylamino)phenylcarbamoyl)-4-phenylthiophene-3-carboxylate	513.63	5.89	124.36	2	6

Study 2: Thiophene-Bearing Pyrimidine Derivatives Predicted using SwissADME

The ADME properties of a series of novel thiophene-bearing pyrimidine derivatives were calculated using the SwissADME web tool. These compounds were synthesized and evaluated for their potential anti-inflammatory effects.

tolyl)pyr
imidin-
2-amine

4e	4-(4-nitrophe-nyl)-6-(thiophen-2-yl)pyrimidin-2-amine	312.34	3.03	109.39	1	5	High	Yes
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Experimental Protocols

Detailed methodologies for the synthesis of the novel thiophene derivatives are provided below, as described in the cited studies.

Synthesis of 3-Aminothiophene Derivatives (Compounds 5, 6, and 7)

The synthesis of the 3-aminothiophene derivatives involved a multi-step process. The key step for the formation of the thiophene ring was a Gewald-type reaction. For instance, the synthesis of compound 5 was achieved by reacting N-(4-(dimethylamino)phenyl)-3-oxobutanamide with cyanomethylidene-triphenylphosphorane and elemental sulfur in the presence of a base. The resulting aminothiophene was then further modified to yield the final product. The synthesis of compounds 6 and 7 followed a similar synthetic strategy, starting from appropriately substituted precursors. The reaction mixtures were typically refluxed in ethanol, and the products were purified by recrystallization.

Synthesis of Thiophene-Bearing Pyrimidine Derivatives (Compounds 4a-e)

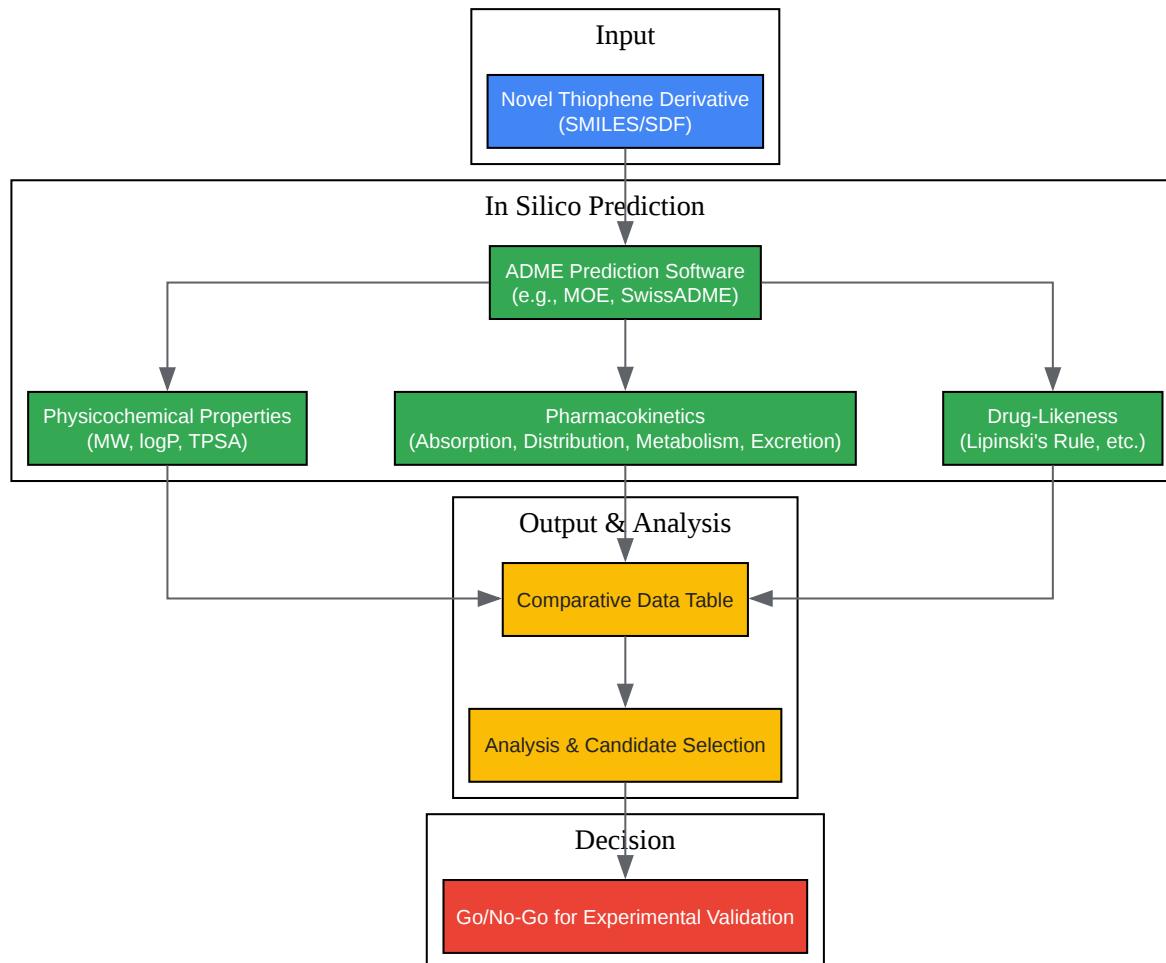
The thiophene-bearing pyrimidine derivatives were synthesized from chalcone precursors. The synthesis involved a two-step process:

- Chalcone Synthesis: Substituted acetophenones were reacted with thiophene-2-carbaldehyde in the presence of a base (e.g., NaOH) in an alcoholic solvent to yield the corresponding chalcones.

- Pyrimidine Ring Formation: The synthesized chalcones were then reacted with urea in the presence of a base to form the final thiophene-bearing pyrimidine derivatives. The reaction progress was monitored by thin-layer chromatography, and the final products were purified by recrystallization from a suitable solvent like ethanol.

Visualization of the In Silico ADME Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of ADME properties for novel chemical compounds.



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Caption: Workflow of in silico ADME prediction for novel compounds.

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